molecular formula C12H10F4O4 B13184722 Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B13184722
M. Wt: 294.20 g/mol
InChI Key: SJAIXEKAJYSJQI-UHFFFAOYSA-N
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Description

Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more effective interactions with its targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-chlorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
  • Methyl 4-(2-bromophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
  • Methyl 4-(2-iodophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Uniqueness

Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it distinct from its chlorinated, brominated, and iodinated analogs, which may have different reactivity profiles and applications.

Biological Activity

Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F3O4C_{13}H_{12}F_{3}O_{4}, with a molecular weight of approximately 300.23 g/mol. The compound features a trifluoromethyl group, which enhances its lipophilicity, allowing for better membrane permeability and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration into cell membranes. Once inside, it may influence enzyme activity or protein function, potentially leading to various pharmacological effects .

Potential Targets

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, particularly against Gram-positive bacteria.
  • Anti-inflammatory Effects : There is potential for this compound to exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
  • Anticancer Properties : Some studies have indicated that derivatives of similar compounds can inhibit cancer cell proliferation, suggesting a need for further investigation into this aspect.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammation markers
AnticancerInhibition of cancer cell proliferation

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of related compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting effective antibacterial action .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated compounds known for their biological effects.

Table 2: Comparison with Related Compounds

Compound NameActivity TypeReference
Ethyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoateAntimicrobial
N-[2-(3,4-Diethoxyphenyl)ethyl]-4-fluoro-2-methylbenzenesulfonamideAnticancer

Properties

Molecular Formula

C12H10F4O4

Molecular Weight

294.20 g/mol

IUPAC Name

methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C12H10F4O4/c1-20-10(18)11(19,12(14,15)16)6-9(17)7-4-2-3-5-8(7)13/h2-5,19H,6H2,1H3

InChI Key

SJAIXEKAJYSJQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=CC=C1F)(C(F)(F)F)O

Origin of Product

United States

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